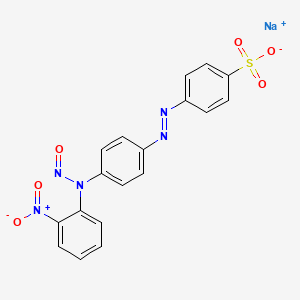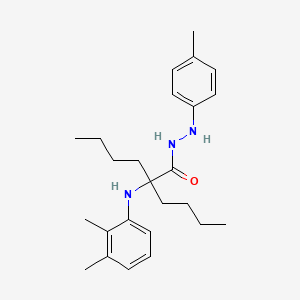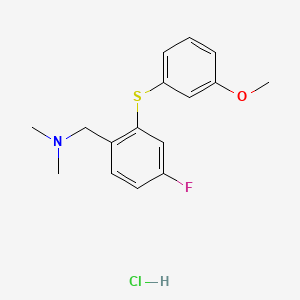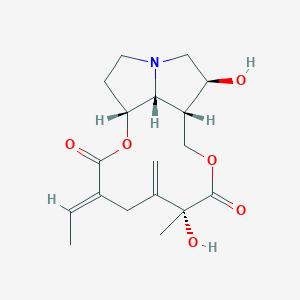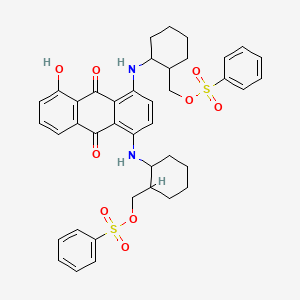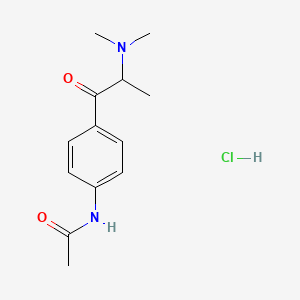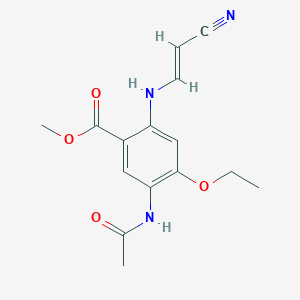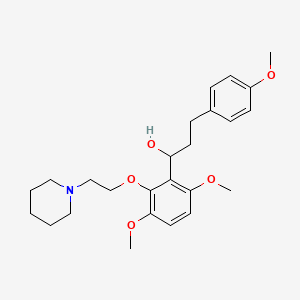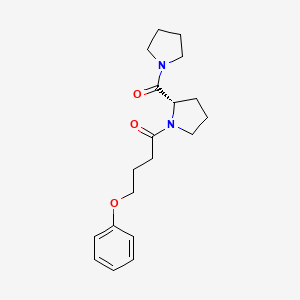
Pyrrolidine, 1-(1-oxo-4-phenoxybutyl)-2-(1-pyrrolidinylcarbonyl)-, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine, 1-(1-oxo-4-phenoxybutyl)-2-(1-pyrrolidinylcarbonyl)-, (S)-: is a complex organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. This specific compound is characterized by its unique structure, which includes a phenoxybutyl group and a pyrrolidinylcarbonyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(1-oxo-4-phenoxybutyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Introduction of the Phenoxybutyl Group: This step may involve nucleophilic substitution reactions where a phenoxy group is introduced to a butyl chain.
Attachment of the Pyrrolidinylcarbonyl Group: This can be done through acylation reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
Pyrrolidine, 1-(1-oxo-4-phenoxybutyl)-2-(1-pyrrolidinylcarbonyl)-, (S)-: can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Pyrrolidine, 1-(1-oxo-4-phenoxybutyl)-2-(1-pyrrolidinylcarbonyl)-, (S)-:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of Pyrrolidine, 1-(1-oxo-4-phenoxybutyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Influencing biochemical pathways involved in various physiological processes.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simpler structure without the additional functional groups.
Phenoxybutyl Pyrrolidine: Lacks the pyrrolidinylcarbonyl group.
Pyrrolidinylcarbonyl Pyrrolidine: Lacks the phenoxybutyl group.
Uniqueness
Pyrrolidine, 1-(1-oxo-4-phenoxybutyl)-2-(1-pyrrolidinylcarbonyl)-, (S)-: is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
112603-85-7 |
|---|---|
分子式 |
C19H26N2O3 |
分子量 |
330.4 g/mol |
IUPAC 名称 |
4-phenoxy-1-[(2S)-2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one |
InChI |
InChI=1S/C19H26N2O3/c22-18(11-7-15-24-16-8-2-1-3-9-16)21-14-6-10-17(21)19(23)20-12-4-5-13-20/h1-3,8-9,17H,4-7,10-15H2/t17-/m0/s1 |
InChI 键 |
KGTWXSOBAHSHJI-KRWDZBQOSA-N |
手性 SMILES |
C1CCN(C1)C(=O)[C@@H]2CCCN2C(=O)CCCOC3=CC=CC=C3 |
规范 SMILES |
C1CCN(C1)C(=O)C2CCCN2C(=O)CCCOC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


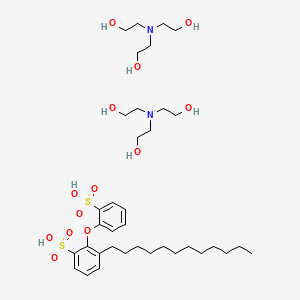
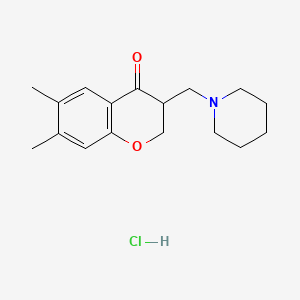
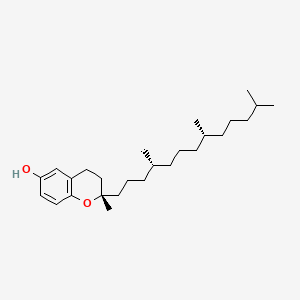
![8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12740422.png)
